molecular formula C16H28ClNO B14314584 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile CAS No. 113661-86-2

2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile

Cat. No.: B14314584
CAS No.: 113661-86-2
M. Wt: 285.9 g/mol
InChI Key: JXQHWTFIFLANAQ-UHFFFAOYSA-N
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Description

2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloro group, a heptyloxy group, and a carbonitrile group attached to a cyclohexane ring. The molecular formula for this compound is C15H26ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-1-methylcyclohexane with heptyloxy methanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

    Nucleophilic Substitution: Products include alcohols, amines, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylpropane
  • 2-Chloro-2-methylpentane
  • 2-Chloro-2-methylhexane

Uniqueness

Compared to similar compounds, 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

113661-86-2

Molecular Formula

C16H28ClNO

Molecular Weight

285.9 g/mol

IUPAC Name

2-chloro-2-(heptoxymethyl)-1-methylcyclohexane-1-carbonitrile

InChI

InChI=1S/C16H28ClNO/c1-3-4-5-6-9-12-19-14-16(17)11-8-7-10-15(16,2)13-18/h3-12,14H2,1-2H3

InChI Key

JXQHWTFIFLANAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC1(CCCCC1(C)C#N)Cl

Origin of Product

United States

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